フェンゾイック酸

概要

説明

科学的研究の応用

クロペラスチンフェンジゾアートは、科学研究でさまざまな用途があります。

作用機序

クロペラスチンフェンジゾアートの正確な作用機序は完全には解明されていませんが、いくつかの生物学的活性に関与しています。

シグマ-1受容体リガンド: クロペラスチンは、おそらくアゴニストとして、シグマ-1受容体のリガンドとして作用します.

GIRKチャネルブロッカー: クロペラスチンは、Gタンパク質共役型内向き整流性カリウム(GIRK)チャネルの強力なブロッカーです.

抗ヒスタミン剤と抗コリン剤: クロペラスチンには、H1受容体に結合する抗ヒスタミン作用と抗コリン作用があります.

類似の化合物との比較

クロペラスチンフェンジゾアートは、他の鎮咳剤と比較できます。

コデイン: クロペラスチンフェンジゾアートとコデインはどちらも鎮咳剤として使用されますが、クロペラスチンフェンジゾアートは作用発現が速く、中枢神経系の副作用が少ないです.

レボドロプロピジン: クロペラスチンフェンジゾアートは、レボドロプロピジンと比較して、咳の強度と頻度を減らす効果が高くなっています.

DL-クロペラスチン: レボクロペラスチンフェンジゾアートは、ラセミ体のDL-クロペラスチンと比較して、独特の薬理学的プロファイルと作用発現が速くなっています.

類似の化合物

- コデイン

- レボドロプロピジン

- DL-クロペラスチン

準備方法

クロペラスチンフェンジゾアートの調製には、いくつかの段階が含まれます。

求核置換反応: 合成は、4-クロロベンジヒドロールと2-クロロエタノールをベンゼン有機溶媒中で求核置換反応させることから始まり、中間体が生成されます.

ピペリジンとの反応: 次に、中間体をピペリジンと反応させてラセミクロペラスチンを得ます.

ラセミクロペラスチンの分割: ラセミクロペラスチンは、脂肪アルコール溶媒中で分割剤を使用して分割し、レボクロペラスチンを得ます.

化学反応の分析

クロペラスチンフェンジゾアートは、次のようなさまざまな化学反応を起こします。

酸化と還元: この化合物は酸化と還元の反応を起こす可能性がありますが、これらの反応の詳細については限られています。

置換反応: クロペラスチンフェンジゾアート自身の合成には、求核置換反応が含まれています.

水素結合: クロペラスチンフェンジゾアートのカチオンとアニオンは、水素結合、特にCOO···NHとCOO···OHの水素結合によって結合しています.

化学反応の分析

Cloperastine fendizoate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

Substitution Reactions: The synthesis of cloperastine fendizoate itself involves nucleophilic substitution reactions.

Hydrogen Bonding: The cations and anions in cloperastine fendizoate are linked by hydrogen bonds, specifically COO···NH and COO···OH hydrogen bonds.

類似化合物との比較

Cloperastine fendizoate can be compared with other antitussive agents:

Codeine: Both cloperastine fendizoate and codeine are used as cough suppressants, but cloperastine fendizoate has a faster onset of action and fewer central adverse events.

Levodropropizine: Cloperastine fendizoate is more effective in reducing the intensity and frequency of cough compared to levodropropizine.

DL-Cloperastine: Levocloperastine fendizoate has a distinct pharmacological profile and faster onset of action compared to the racemic DL-cloperastine.

Similar Compounds

- Codeine

- Levodropropizine

- DL-Cloperastine

生物活性

Fendizoic acid, a derivative of benzoic acid, has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on cellular pathways, potential therapeutic applications, and relevant case studies.

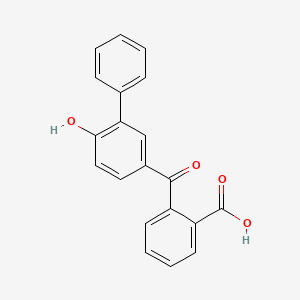

Chemical Structure and Properties

Fendizoic acid (CHO) features a biphenyl core with carboxylic acid functional groups, which contribute to its acidic properties and potential for various chemical interactions. Its structural similarity to known bioactive compounds positions it as a candidate for drug discovery and development .

Biological Activities

Fendizoic acid exhibits multiple biological activities, which can be categorized as follows:

1. Antioxidant Activity

- Fendizoic acid has shown significant antioxidant properties in various assays, such as DPPH and ABTS radical scavenging tests. These assays measure the compound's ability to neutralize free radicals, with results indicating notable scavenging activity comparable to standard antioxidants like butylated hydroxyanisole (BHA) .

Table 1: Antioxidant Activity of Fendizoic Acid Compared to Standards

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Fendizoic Acid | 89.95 ± 0.34 | 88.59 ± 0.13 |

| Butylated Hydroxyanisole (BHA) | 95.02 ± 0.74 | 96.18 ± 0.33 |

2. Cytotoxicity and Antiproliferative Effects

- Studies have evaluated the cytotoxic effects of Fendizoic acid on various cancer cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma). Results indicated minimal cytotoxicity at concentrations up to 10 μg/mL, suggesting a favorable safety profile for potential therapeutic applications .

3. Modulation of Proteostasis Network

- Research indicates that Fendizoic acid enhances the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are critical for protein degradation and cellular homeostasis, particularly in aging cells. The compound demonstrated significant activation of cathepsins B and L, enzymes involved in lysosomal degradation processes .

Case Studies

Case Study 1: In Silico Docking Studies

A study utilized molecular docking to explore the interaction between Fendizoic acid derivatives and the main protease of SARS-CoV-2 (PDB ID: 6LU7). The findings suggested that certain derivatives could inhibit viral replication by interacting with key enzymatic sites, highlighting their potential in antiviral drug development .

Case Study 2: Antimicrobial Properties

Fendizoic acid has also been investigated for its antimicrobial properties against various pathogens. In vitro studies demonstrated its effectiveness against biofilm formation in Pseudomonas aeruginosa, indicating its potential use in treating infections caused by antibiotic-resistant bacteria .

特性

IUPAC Name |

2-(4-hydroxy-3-phenylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1-12,21H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHPZNKXOBWFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276528 | |

| Record name | Fendizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84627-04-3 | |

| Record name | 2-[(6-Hydroxy[1,1′-biphenyl]-3-yl)carbonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84627-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fendizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding fendizoic acid in paddy soil?

A: The identification of fendizoic acid in paddy soil solution, as revealed through HPLC-MS analysis, suggests its presence as a potential component of dissolved organic nitrogen (DON) []. DON plays a crucial role in soil nutrient cycling and availability for plant uptake. While the specific impact of fendizoic acid on soil health and plant growth remains to be fully elucidated, its presence contributes to the complex composition of DON in agricultural ecosystems. This discovery paves the way for further research into the role and fate of fendizoic acid in paddy soil environments, especially its potential influence on nitrogen dynamics and microbial communities.

Q2: How is fendizoic acid being utilized in pharmaceutical research?

A: Fendizoic acid is employed as a counterion in the preparation of a novel salt form of levo-cloperastine, a pharmaceutical compound with antitussive (cough suppressant) properties []. This salt formation involves reacting levo-cloperastine with fendizoic acid. Utilizing fendizoic acid in this manner may offer advantages in terms of solubility, stability, or other physicochemical properties of the resulting levo-cloperastine fendizoic acid salt, ultimately influencing its formulation and potential therapeutic benefits. Further research is necessary to fully characterize the properties and advantages of this specific salt form.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。